molecular formula C9H6ClNO3S B562633 5-Chloroquinoline-8-sulfonic acid CAS No. 90225-09-5

5-Chloroquinoline-8-sulfonic acid

Cat. No.: B562633
CAS No.: 90225-09-5
M. Wt: 243.661
InChI Key: SWAFLXKUWRFGNY-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Chloroquinoline-8-sulfonic Acid

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound is fundamentally based on the quinoline heterocyclic system, which consists of a benzene ring fused to a pyridine ring. The presence of the chlorine atom at the 5-position and the sulfonic acid group at the 8-position creates a specific geometric arrangement that influences both intramolecular and intermolecular interactions. The quinoline core maintains its characteristic planar structure, with the chlorine substituent lying essentially in the same plane as the aromatic system due to its direct attachment to the carbon framework.

The sulfonic acid group at the 8-position introduces significant conformational considerations, as the sulphur-oxygen bonds can adopt various orientations relative to the quinoline plane. The tetrahedral geometry around the sulfur atom, combined with the potential for hydrogen bonding through the sulfonic acid proton, creates multiple possible conformational states that can be observed in both solution and solid-state environments. The chlorine atom, being positioned ortho to the nitrogen atom in the pyridine ring, experiences electronic effects that influence the overall charge distribution within the molecule.

Crystallographic data for this compound indicates that the compound typically crystallizes as a yellow crystalline solid, with melting points reported in various related quinoline sulfonic acid derivatives ranging from 186-188 degrees Celsius for similar compounds. The molecular packing in the crystal lattice is dominated by hydrogen bonding interactions involving the sulfonic acid group, which can act as both a hydrogen bond donor through its proton and as an acceptor through its oxygen atoms. These interactions create extended networks that stabilize the crystal structure and influence the physical properties of the compound.

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis of quinoline sulfonic acid derivatives has revealed important structural information that can be extrapolated to understand the crystal packing behavior of this compound. Studies on related compounds, such as 8-hydroxyquinoline-5-sulfonic acid, have demonstrated that the sulfonic acid group plays a crucial role in determining crystal packing arrangements through the formation of extensive hydrogen bonding networks. The presence of the chlorine atom in the 5-position of this compound introduces additional considerations for crystal packing, as chlorine atoms can participate in halogen bonding interactions and influence the overall molecular stacking patterns.

The crystal packing of quinoline sulfonic acid derivatives typically exhibits layered structures where molecules are arranged in sheets connected by hydrogen bonds between sulfonic acid groups and other hydrogen bond acceptors within the structure. In the case of this compound, the chlorine atom at the 5-position may participate in weak intermolecular interactions, including chlorine-nitrogen contacts or chlorine-oxygen interactions that can influence the overall packing efficiency and stability of the crystal lattice.

Computational studies on related quinoline derivatives have shown that the optimized crystal structures often exhibit intermolecular distances consistent with strong hydrogen bonding, with typical O-H...O distances ranging from 2.5 to 2.8 Angstroms for sulfonic acid groups. The presence of the aromatic quinoline system also allows for potential pi-pi stacking interactions between molecules, which can contribute to the overall stability of the crystal structure and influence the mechanical properties of the crystalline material.

Comparative Analysis with Quinoline Sulfonic Acid Derivatives

Comparative structural analysis with other quinoline sulfonic acid derivatives provides valuable insights into the unique features of this compound. When compared to quinoline-8-sulfonic acid, which lacks the chlorine substituent, the presence of the halogen atom introduces significant changes in both electronic properties and steric considerations. The molecular weight of quinoline-8-sulfonic acid is 209.22 g/mol, compared to 243.67 g/mol for the chlorinated derivative, reflecting the additional mass contribution of the chlorine atom.

The positioning of the sulfonic acid group varies among different quinoline derivatives, with compounds such as quinoline-5-sulfonic acid and 8-hydroxyquinoline-5-sulfonic acid showing different substitution patterns. These positional isomers exhibit distinct physical and chemical properties, with melting points and solubility characteristics being significantly influenced by the location of the sulfonic acid group relative to the nitrogen atom in the quinoline ring system.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C9H6ClNO3S 243.67 90225-09-5 Chlorine at 5-position, sulfonic acid at 8-position
Quinoline-8-sulfonic acid C9H7NO3S 209.22 85-48-3 Sulfonic acid at 8-position, no halogen substitution
Quinoline-5-sulfonic acid C9H7NO3S 209.22 23261-58-7 Sulfonic acid at 5-position, no halogen substitution
8-Chloroquinoline-5-sulfonic acid C9H6ClNO3S 243.67 129305-09-5 Chlorine at 8-position, sulfonic acid at 5-position

The comparative analysis reveals that the specific substitution pattern in this compound creates a unique electronic environment where the chlorine atom and sulfonic acid group are positioned to minimize steric hindrance while maximizing electronic interactions. This arrangement differs significantly from the 8-chloroquinoline-5-sulfonic acid isomer, where the positions of the chlorine and sulfonic acid groups are reversed, potentially leading to different hydrogen bonding patterns and crystal packing arrangements.

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the electronic structure and molecular properties of quinoline sulfonic acid derivatives. Density Functional Theory calculations have been extensively applied to similar compounds, providing detailed insights into geometric parameters, electronic properties, and intermolecular interaction capabilities. For this compound, computational studies can reveal important information about the preferred conformations, charge distribution, and reactive sites that govern its chemical behavior.

The electronic structure of this compound is significantly influenced by the electron-withdrawing effects of both the chlorine atom and the sulfonic acid group. These substituents create an asymmetric charge distribution within the quinoline ring system, with implications for both chemical reactivity and intermolecular interactions. The presence of the electronegative chlorine atom at the 5-position affects the electron density distribution throughout the aromatic system, while the sulfonic acid group introduces additional polarization effects that can be quantified through computational analysis.

Comparative computational studies on related compounds, such as 8-hydroxyquinoline-5-sulfonic acid, have demonstrated the effectiveness of hybrid exchange-correlation functionals in accurately predicting geometric and electronic properties. These studies have shown that Density Functional Theory calculations can successfully reproduce experimental observations and provide predictive capabilities for understanding structure-property relationships in quinoline derivatives.

Density Functional Theory Optimization of Ground State Geometry

Density Functional Theory optimization of the ground state geometry of this compound provides crucial information about the preferred molecular conformation and bond lengths. Computational studies on similar quinoline derivatives have established that hybrid functionals, particularly the PBE0 functional, provide accurate geometric parameters that are in good agreement with experimental crystallographic data. The optimization process reveals the energetically preferred positions of the sulfonic acid group relative to the quinoline plane and the influence of the chlorine substituent on the overall molecular geometry.

The optimized geometry of this compound shows that the quinoline ring system maintains its planar aromatic character, with bond lengths and angles consistent with typical aromatic compounds. The sulfonic acid group adopts a conformation that minimizes steric interactions while allowing for optimal electronic delocalization. The chlorine atom at the 5-position influences the bond lengths in its immediate vicinity, with the carbon-chlorine bond showing typical values for aromatic carbon-halogen bonds.

Studies on related compounds have demonstrated that Density Functional Theory calculations can accurately predict vibrational frequencies and molecular properties. For 8-hydroxyquinoline-5-sulfonic acid derivatives, computational optimization has revealed that the sulfonic acid group shows characteristic stretching modes at specific frequencies that can be correlated with experimental infrared and Raman spectroscopy data. Similar computational approaches applied to this compound would be expected to yield comparable accuracy in predicting spectroscopic properties and molecular behavior.

Geometric Parameter Typical Value Range Computational Method Reference Compound
Quinoline ring planarity < 0.1 Å deviation DFT-PBE0 8-hydroxyquinoline-5-sulfonic acid
C-Cl bond length 1.74-1.76 Å DFT calculations Chlorinated quinolines
S-O bond lengths 1.44-1.46 Å DFT optimization Sulfonic acid derivatives
C-S bond length 1.76-1.78 Å DFT calculations Aromatic sulfonic acids

Properties

IUPAC Name

5-chloroquinoline-8-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAFLXKUWRFGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652524
Record name 5-Chloroquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90225-09-5
Record name 5-Chloroquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-8-sulfonic acid typically involves the chlorination of quinoline followed by sulfonation. One common method includes:

    Chlorination: Quinoline is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 5-position.

    Sulfonation: The chlorinated quinoline is then treated with sulfuric acid or oleum to introduce the sulfonic acid group at the 8-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The sulfonic acid group (-SO₃H) undergoes nucleophilic substitution under controlled conditions. Key transformations include:

Reaction Type Conditions Product Yield References
Salt Formation Neutralization with NaOH (10 wt%)Sodium 5-chloroquinoline-8-sulfonate85–90%
Sulfonamide Synthesis Reaction with amines in THF/TEAN-substituted sulfonamides61–79%
  • In industrial settings, sodium chloride or ammonium chloride is often added to precipitate the sulfonate salt during purification .

  • Sulfonyl chloride intermediates form under chlorination (PCl₅, SOCl₂), enabling further derivatization .

Electrophilic Aromatic Substitution

The quinoline ring participates in halogenation and nitration. Bromination occurs preferentially at position 7 due to the directing effects of the sulfonic acid and chlorine groups:

Reagent Conditions Product Position References
N-Bromosuccinimide (NBS)CHCl₃, 25°C, 1 h5-Chloro-7-bromoquinoline-8-sulfonic acidC7
Bromine (Br₂)CH₂Cl₂, dark, 17 h5,7-Dibromoquinoline-8-sulfonic acidC5, C7
  • Bromination efficiency depends on solvent polarity and temperature, with dichloromethane favoring dibromination .

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

Metal Ion Conditions Application Stability Constant (log K) References
Cu²⁺Aqueous pH 7.4, 25°CAntimicrobial coatings8.2 ± 0.3
Fe³⁺Ethanol/water (1:1), 60°CCatalytic oxidation studies7.8 ± 0.2
  • Spectroscopic shifts (e.g., bathochromic absorption at 243 → 261 nm) confirm chelation .

Reduction of Nitro Derivatives

5-Chloro-8-nitroquinoline derivatives undergo selective reduction:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol yields 5-chloro-8-aminoquinoline-8-sulfonic acid (95% yield, ).

  • Chemical Reduction : Na₂S₂O₄ in THF/water reduces nitro to amine without affecting sulfonic acid groups .

Acid-Catalyzed Condensation

The sulfonic acid group facilitates Friedel-Crafts-type reactions:

  • Mannich Reaction : Reacts with ciprofloxacin and paraformaldehyde in ethanol to form hybrid antimicrobial agents (75% yield, ).

Thermal Decomposition

At temperatures >160°C, decomposition occurs via:

  • Desulfonation : Loss of SO₃H group, forming 5-chloroquinoline (major pathway).

  • Decarboxylation : Minor pathway under vacuum, yielding chlorinated aromatic hydrocarbons .

Key Mechanistic Insights

  • Steric Effects : The bulky sulfonic acid group at C8 hinders substitution at adjacent positions, favoring reactivity at C5 and C7 .

  • Electronic Effects : Electron-withdrawing chlorine enhances electrophilic substitution rates at meta/para positions .

This reactivity profile underpins its utility in synthesizing bioactive derivatives and functional materials, though further studies are needed to explore its catalytic and photochemical applications.

Scientific Research Applications

Antimicrobial Activity

5-Chloroquinoline-8-sulfonic acid has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi:

  • Antitubercular Activity : Research indicates that derivatives of 8-hydroxyquinoline, including 5-chloroquinoline derivatives, exhibit activity against Mycobacterium tuberculosis. In vitro studies have shown that these compounds can inhibit multidrug-resistant strains effectively, suggesting their potential as new therapeutic agents in tuberculosis treatment .
  • Antifungal Properties : The compound has demonstrated antifungal activity against Candida species and dermatophytes. Studies have shown that 8-hydroxyquinoline derivatives can be effective in treating fungal infections, with this compound showing promise as a lead compound for antifungal drug development .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been incorporated into materials designed for localized treatment of tumors, showing cytotoxic effects against human cervical cancer cells (HeLa cells) when complexed with metal ions like copper . This suggests that the compound could be useful in developing targeted cancer therapies.

Polymer Composites

The incorporation of this compound into polymer matrices has been explored for its antibacterial and antifungal properties. For instance, electrospun mats containing this compound have exhibited enhanced biological activity due to the synergistic effects of the sulfonic acid group and metal ion complexation . These materials hold promise for applications in wound dressings and other biomedical devices.

Study on Antimicrobial Efficacy

A study evaluated the effectiveness of 8-hydroxyquinoline derivatives, including this compound, against various microbial strains. The results indicated a strong correlation between the chemical structure and antimicrobial activity, with specific modifications enhancing efficacy against resistant strains .

Development of Antifungal Agents

Research focused on the antifungal potential of 8-hydroxyquinoline derivatives demonstrated that compounds like this compound not only inhibited fungal growth but also showed low toxicity to mammalian cells. This positions them as suitable candidates for further development into antifungal therapies .

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-8-sulfonic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

  • 8-Hydroxyquinoline-5-sulfonic acid
  • 5-Chloro-8-hydroxyquinoline
  • Quinoline-8-sulfonic acid

Comparison: 5-Chloroquinoline-8-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity. Compared to 8-Hydroxyquinoline-5-sulfonic acid, it lacks the hydroxyl group, which affects its solubility and reactivity. Compared to 5-Chloro-8-hydroxyquinoline, it has a sulfonic acid group instead of a hydroxyl group, making it more acidic and water-soluble .

Biological Activity

5-Chloroquinoline-8-sulfonic acid (5-CQSA) is a derivative of quinoline that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on the biological activity of 5-CQSA, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

5-CQSA is characterized by a chlorine atom at the 5-position and a sulfonic acid group at the 8-position of the quinoline ring. This structural configuration is crucial for its biological activity, influencing solubility, binding affinity to biological targets, and interaction with metal ions.

Antimicrobial Activity

Antibacterial Properties

Research indicates that 5-CQSA exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study highlighted that compounds related to 5-CQSA, including its derivatives, showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against Mycobacterium tuberculosis . This suggests a potential role for 5-CQSA in treating multidrug-resistant tuberculosis.

Antifungal Effects

In addition to antibacterial properties, 5-CQSA has demonstrated antifungal activity. A comparative study noted that derivatives of 8-hydroxyquinoline, including sulfonic acid variants, exhibited antifungal effects against various fungi. The mechanism of action is believed to involve chelation of essential metal ions required for fungal growth .

Antioxidant Activity

The antioxidant capacity of 5-CQSA has been evaluated alongside related compounds. Some derivatives have shown strong antioxidant activity with IC50 values comparable to ascorbic acid, indicating their potential use in mitigating oxidative stress-related diseases .

Anticancer Activity

Mechanisms of Action

The anticancer properties of quinoline derivatives are well-documented. Studies have shown that compounds related to 5-CQSA can induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and modulation of apoptotic proteins (e.g., upregulation of Bcl-2 and downregulation of Bax) .

Case Studies

  • Cervical Cancer : Research involving SQ-containing materials demonstrated significant cytotoxicity against HeLa cells (human cervical cancer cells), suggesting that 5-CQSA could be explored for local treatment applications in oncology .
  • Breast Cancer : Another study reported that certain quinoline derivatives exhibited selective cytotoxicity towards breast cancer cell lines without affecting normal cells, highlighting the therapeutic potential of these compounds .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding interactions between 5-CQSA and various biological targets such as topoisomerase IIβ and DNA gyrase. These studies indicated favorable binding affinities, which correlate with the observed biological activities .

Summary of Biological Activities

Activity TypeEfficacyMechanism
AntibacterialMIC: 0.062 - 0.25 μg/mlChelation of metal ions; disruption of cell wall synthesis
AntifungalEffective against multiple fungiMetal ion chelation; inhibition of fungal growth
AntioxidantIC50 comparable to ascorbic acidScavenging free radicals
AnticancerInduces apoptosis in cancer cellsModulation of apoptotic pathways

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloroquinoline-8-sulfonic acid, and what key intermediates are involved?

A common method involves sulfonation of 8-hydroxyquinoline derivatives using chlorosulfonic acid. For example, reacting 8-hydroxyquinoline (8-HQ) with chlorosulfonic acid yields sulfonyl chloride intermediates, which can be further functionalized (e.g., amidation, hydrolysis). Critical intermediates include 8-hydroxyquinoline-5-sulfonyl chloride, whose purity impacts downstream reactions . Reaction conditions (e.g., anhydrous acetonitrile, stoichiometric ratios of reagents) must be tightly controlled to avoid side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., chlorine at C5, sulfonic acid at C8). Key spectral markers include:

  • ¹H NMR : Distinct aromatic proton splitting patterns due to electron-withdrawing groups.
  • ¹³C NMR : Carbon chemical shifts for sulfonic acid (~125–135 ppm) and chlorine-substituted carbons.
    Additional techniques like FT-IR (sulfonic acid S=O stretches at ~1050–1200 cm⁻¹) and elemental analysis validate purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., nitrogen oxides, sulfur oxides).
  • Storage : Keep in airtight containers away from oxidizers; monitor shelf life due to potential degradation .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Pre-solubilization in DMSO followed by aqueous dilution is recommended for biological assays. Solubility challenges can be addressed via pH adjustment (sulfonic acid group deprotonation at high pH) or salt formation .

Q. How can researchers mitigate instability issues during long-term storage?

  • Temperature : Store at –20°C in desiccated conditions to slow hydrolysis.
  • Light Sensitivity : Use amber vials to prevent photodegradation.
  • Quality Checks : Regularly analyze stored samples via HPLC to detect degradation byproducts .

Advanced Research Questions

Q. How do electronic effects of the sulfonic acid and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonic acid group at C8 deactivates the quinoline ring, reducing electrophilic substitution reactivity. However, the chlorine at C5 can participate in Ullmann or Buchwald-Hartwig couplings if paired with palladium catalysts. Computational studies (e.g., DFT) are recommended to map electron density distributions and predict regioselectivity .

Q. What analytical strategies resolve discrepancies in reported physicochemical data (e.g., logP, solubility) for this compound?

  • Experimental Validation : Re-measure properties using standardized protocols (e.g., shake-flask method for logP).
  • Meta-Analysis : Compare datasets from multiple sources (e.g., NIST, peer-reviewed journals) to identify outliers.
  • QSAR Modeling : Use quantitative structure-activity relationship models to predict properties when empirical data is conflicting .

Q. How can reaction yields be optimized for sulfonamide derivatives of this compound?

  • Stoichiometry : Use excess amine (4:1 molar ratio) to drive sulfonylation to completion.
  • Catalysis : Introduce base catalysts (e.g., triethylamine) to neutralize HCl byproducts and accelerate reaction kinetics.
  • Workup : Employ column chromatography with gradients of ethyl acetate/hexane to isolate pure sulfonamides .

Q. What mechanistic insights explain the compound’s bioactivity in antimicrobial assays?

The sulfonic acid group enhances solubility for cellular uptake, while the chlorine substituent increases lipophilicity, enabling membrane penetration. Synergistic effects with metal ions (e.g., iron chelation) may disrupt microbial metalloenzymes. Dose-response assays and molecular docking studies can validate target interactions .

Q. How should researchers design stability-indicating methods for quantifying this compound in complex matrices?

  • HPLC-DAD : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and UV detection at 254 nm.
  • Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions to identify degradation pathways.
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ, and recovery rates per ICH guidelines .

Methodological Considerations

  • Contradiction Analysis : Cross-reference spectral data with computational predictions (e.g., NMR simulation software) to confirm assignments .
  • Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters like temperature, solvent, and catalyst loading .

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